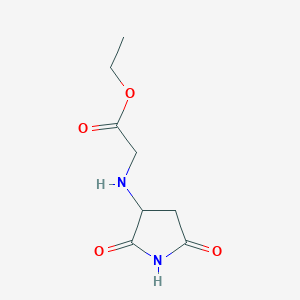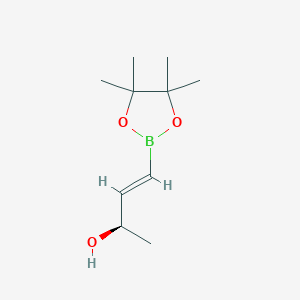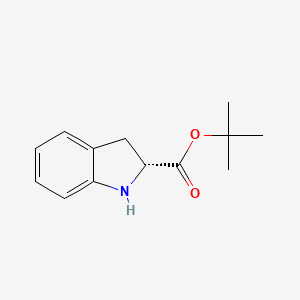![molecular formula C8H8N4O2 B13510290 Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B13510290.png)
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of aminopyrrole derivatives. For instance, the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, followed by cyclization at 165°C in dimethylformamide (DMF), yields the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, chloramine, and formamidine acetate has been developed, achieving a 55% overall yield . This method emphasizes safety, impurity control, and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tetracyanoethylene oxide, reducing agents such as sodium hydride, and nucleophiles like ammonia . Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to 165°C and solvents like DMF and tetrahydrofuran (THF) being commonly used .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolo[2,1-F][1,2,4]triazine core .
Aplicaciones Científicas De Investigación
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of kinase inhibitors and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, in antiviral applications, it inhibits RNA-dependent RNA polymerase, preventing viral replication . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting the viral life cycle.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,1-F][1,2,4]triazine derivatives, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound in drug development and other applications .
Propiedades
Fórmula molecular |
C8H8N4O2 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)6-3-2-5-7(9)10-4-11-12(5)6/h2-4H,1H3,(H2,9,10,11) |
Clave InChI |
WOYVPTWZXJPKRC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C2N1N=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B13510264.png)



![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)
